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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cryo-electron microscopy
(cryo-EM) structures of the human hydroxycarboxylic acid receptor 2 (HCARZ2) in complex with
various agonists. Detailed protocols for key experiments are included to facilitate the replication
and extension of these findings in other research settings.

Introduction

The Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A, is a G protein-
coupled receptor (GPCR) that plays a crucial role in regulating cellular metabolism and immune
responses. It is activated by endogenous ligands such as the ketone body B-hydroxybutyrate
(B-OHB) and is the molecular target for the dyslipidemia drug niacin.[1] The therapeutic
potential of targeting HCAR?2 is significant; however, the development of new drugs has been
hampered by side effects such as flushing, which is associated with the activation of specific
signaling pathways.

Recent breakthroughs in cryo-electron microscopy have provided high-resolution structures of
HCARZ2 in its active state, bound to a variety of agonists and coupled to its cognate G protein
(Gi). These structures offer unprecedented insights into the molecular mechanisms of ligand
recognition, receptor activation, and the structural basis for biased agonism. This information is
invaluable for the structure-based design of novel HCAR2 modulators with improved
therapeutic profiles.
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Data Presentation
Table 1: Cryo-EM Structural Data of HCAR2-Agonist-Gai
Complexes

This table summarizes the resolutions of recently determined cryo-EM structures of human
HCARZ2 in complex with various agonists and the Gai protein.

Agonist PDB ID Resolution (A) Reference
Niacin 81JA 2.69 [2]
Acipimox - 3.23 [2]
MK-6892 - 3.25 [2]
Apo (no agonist) - 3.28 [2]
Niacin + Compound
_ 8JlI 2.55
9n (Allosteric)
-hydroxybutyrate (3-
B-hy ybuty ( 260
HB) + Compound 9n
MK-6892 - 2.76
GSK256073 - 3.3
Monomethyl Fumarate
3.75

(MMF)

Table 2: Agonist Potencies at HCAR2

This table provides the half-maximal effective concentration (EC50) values for various agonists,
indicating their potency in activating HCAR2-mediated signaling.
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Agonist Assay EC50 (pM) Reference

Niacin CAMP Inhibition 0.06 - 0.25

Acipimox CAMP Inhibition 26-6

MK-6892 CAMP Inhibition 0.016

o NanoBiT-Gil

Niacin ) o 0.117
Dissociation
NanoBiT-Gil

MK-6892 ) o 0.080
Dissociation

B-hydroxybutyrate (3- NanoBiT-Gil 900

HB) Dissociation

Signaling Pathways

HCARZ2 activation by agonists primarily leads to the coupling of the inhibitory G protein, Gai.

This initiates a signaling cascade that inhibits adenylyl cyclase, leading to a reduction in

intracellular cyclic AMP (cCAMP) levels. This pathway is central to the anti-lipolytic effects of

HCARZ2 agonists. Additionally, HCAR2 can signal through a (-arrestin pathway, which is

implicated in the flushing side-effect associated with niacin.

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10771035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Plasma Membrane

Agonist
(e.g., Niacin, B-OHB)

Activates
Adenylyl
Cyclase
1
1
Tnhibits H g
i Dissociaiggosol |
1
! s
Gai-GTP :
i
1
1
1
1
1
i
GPRy —@-—---mmmmmmmmmmommoomooee !
——————————————————————— -- ATP
Converts
Leads to [ Cellular Response j
e.g., Inhibition of Lipolysis
> (e.g polysis)
--------------------------- --  CcAMP

Click to download full resolution via product page

Caption: HCAR2 Gi-mediated signaling pathway.
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Caption: HCAR2 B-arrestin signaling pathway.

Experimental Protocols

The following protocols are generalized from methodologies reported in recent publications on
HCARZ2 cryo-EM structures.

Expression and Purification of the HCAR2-Gai Complex

This protocol describes the generation of the HCAR2-Gai complex using a baculovirus
expression system in Sf9 insect cells.

a. Construct Design:

o HCARZ2: Full-length human HCAR?2 is cloned into a modified pFastBac vector. To enhance
expression and stability, an N-terminal fusion with thermostabilized apocytochrome b562RIL
(BRIL) is often included.

e G protein: Human Gail (with mutations to create a dominant-negative version that stabilizes
the complex), GB1, and Gy2 subunits are used.

b. Protein Expression:
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o Generate recombinant baculoviruses for HCAR2 and the G protein subunits using the Bac-
to-Bac system (Thermo Fisher Scientific).

o Co-infect Sf9 insect cells (at a density of 2.5-3.0 x 1076 cells/mL) with the HCAR2 and G
protein viruses.

e Harvest the cells by centrifugation 48-60 hours post-infection.
c. Complex Formation and Purification:

e Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NacCl, 10%
glycerol, protease inhibitors).

e Lyse the cells by sonication or douncing.

e Solubilize the membranes by adding a detergent (e.g., lauryl maltose neopentyl glycol
(LMNG) and cholesterol hemisuccinate (CHS)) and incubating for 1-2 hours at 4°C.

o Clarify the lysate by ultracentrifugation.

 To stabilize the agonist-bound complex, add the desired agonist (e.g., 100 uM MK-6892) and
a G protein-stabilizing antibody fragment (scFv16).

o Perform affinity chromatography using an anti-FLAG M1 antibody resin, followed by washing
steps.

o Elute the complex with a buffer containing FLAG peptide.

» Further purify the complex by size-exclusion chromatography (SEC) using a column
equilibrated with a detergent-containing buffer (e.g., HEPES buffer with GDN).

Cryo-EM Sample Preparation and Data Collection

a. Grid Preparation:

e Apply 3-4 uL of the purified HCAR2-Gai complex (at a concentration of 5-10 mg/mL) to a
glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3 300-mesh gold grids).
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» Immediately blot the grid for 3-4 seconds to remove excess liquid.

e Plunge-freeze the grid into liquid ethane using a vitrification apparatus (e.g., a Vitrobot Mark
IV, Thermo Fisher Scientific).

b. Data Collection:

o Screen the frozen grids for ice quality and particle distribution using a transmission electron
microscope (TEM) such as a Titan Krios.

o Collect data automatically using software like EPU. Data is typically collected as movie
stacks using a direct electron detector.

Experimental Workflow Diagram
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Caption: Experimental workflow for HCARZ2 cryo-EM.
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Conclusion

The cryo-EM structures of HCAR2 in complex with various agonists have significantly
advanced our understanding of this important therapeutic target. The detailed structural
information, combined with functional data, provides a solid foundation for the rational design of
next-generation HCAR2-targeting drugs with improved efficacy and reduced side effects. The
protocols outlined in these notes are intended to serve as a guide for researchers aiming to
study the structural biology of HCAR2 and other related GPCRs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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